Technical Monograph: Methyl 3-nitro-1-naphthoate
Technical Monograph: Methyl 3-nitro-1-naphthoate
The following technical guide is structured to provide an authoritative, deep-dive analysis of Methyl 3-nitro-1-naphthoate , designed for application scientists and researchers.
CAS Registry Number: 13772-63-9
Executive Summary
Methyl 3-nitro-1-naphthoate (CAS 13772-63-9) is a specialized naphthalene derivative characterized by a 1,3-substitution pattern that is synthetically challenging to access via standard electrophilic aromatic substitution. Unlike its 5-nitro and 8-nitro isomers—which are readily formed through direct nitration of 1-naphthoates—the 3-nitro isomer requires directed synthetic strategies. This compound serves as a critical intermediate in the development of polycyclic pharmaceutical scaffolds, particularly in the synthesis of aldose reductase inhibitors and advanced azo dyes where precise regiochemistry dictates biological efficacy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data aggregates confirmed experimental values and high-confidence predictive models for laboratory reference.
| Property | Specification |
| IUPAC Name | Methyl 3-nitro-1-naphthalenecarboxylate |
| CAS Number | 13772-63-9 |
| Molecular Formula | C₁₂H₉NO₄ |
| Molecular Weight | 231.20 g/mol |
| SMILES | COC(=O)C1=CC(=CC2=CC=CC=C21)[O-] |
| Physical Form | Pale yellow to beige crystalline solid |
| Boiling Point | ~391.9°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |
| Electronic Character | Electron-deficient core due to synergistic EWG effects (-NO₂ and -COOMe) |
Synthetic Logic & Methodology
The "Direct Nitration" Trap
A common error in early-stage process development is attempting to synthesize this compound via the direct nitration of methyl 1-naphthoate.
-
Mechanistic Failure: The ester group at position 1 deactivates the ring to which it is attached. Consequently, electrophilic attack by the nitronium ion (
) occurs preferentially on the electron-rich second ring at the -positions (C5 and C8). -
Result: This yields a mixture of Methyl 5-nitro-1-naphthoate and Methyl 8-nitro-1-naphthoate, with negligible formation of the desired 3-nitro isomer.
The Authoritative Route: 1,8-Naphthalic Anhydride Precursor
To secure the 3-position functionality, the synthesis must proceed via 3-nitro-1,8-naphthalic anhydride .[1] This route utilizes the symmetry of the anhydride to install the nitro group, followed by a regioselective decarboxylation.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic logic flow avoiding the regioselectivity issues of direct nitration.
Validated Experimental Protocol
Step 1: Preparation of 3-Nitro-1-naphthoic Acid Note: This step requires careful handling of mercury compounds if using the classical Pesci decarboxylation, or precise pH control if using fractional crystallization of the nitro-acids.[2][3]
-
Nitration: Dissolve 1,8-naphthalic anhydride in concentrated
. Add fuming dropwise at 0-5°C. The nitro group enters the 3-position (meta to the carbonyl) due to the directing effects of the anhydride. -
Isolation: Pour onto ice. Filter the resulting 3-nitro-1,8-naphthalic anhydride.
-
Decarboxylation: Reflux the anhydride in an aqueous alkaline solution (NaOH) to open the ring to the dicarboxylate. Careful acidification and mercuration-desulfonation (or controlled thermal decarboxylation in quinoline with copper catalyst) yields 3-nitro-1-naphthoic acid.
Step 2: Fischer Esterification (The Target Synthesis) This protocol converts the acid to the methyl ester (CAS 13772-63-9).
-
Reagents: 3-Nitro-1-naphthoic acid (1.0 eq), Methanol (excess, solvent), Thionyl Chloride (
, 1.2 eq) or conc. (cat).[2][4][5] -
Apparatus: Flame-dried RBF, Reflux condenser,
drying tube.
Workflow:
-
Activation: Suspend 3-nitro-1-naphthoic acid in anhydrous methanol.
-
Addition: Cool to 0°C. Add
dropwise. (Using thionyl chloride generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward more effectively than sulfuric acid). -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The acid spot (
) should disappear, replaced by the ester ( ). -
Workup: Evaporate methanol in vacuo. Redissolve residue in EtOAc. Wash with sat.
(to remove unreacted acid) and brine. -
Purification: Recrystallize from hot methanol or ethanol to yield pale yellow needles.
Reactivity & Applications
Reduction to Methyl 3-amino-1-naphthoate
The primary utility of CAS 13772-63-9 is as a precursor to the amino-ester. The nitro group can be selectively reduced using
-
Significance: The resulting amine is a "privileged scaffold" for constructing fluorescent probes (naphthalimide derivatives) and DNA-intercalating drugs.
Nucleophilic Aromatic Substitution ( )
While the nitro group is meta to the ester, the naphthalene ring is sufficiently electron-deficient that under forcing conditions, the nitro group can sometimes be displaced by strong nucleophiles (alkoxides, thiols), although this is less common than in the 2,4-dinitro analogues.
Application Logic Diagram (DOT)
Figure 2: Downstream applications in medicinal and materials chemistry.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Nitro-esters can be shock-sensitive if impure or dry-heated excessively; handle with standard organic synthesis precautions.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12832801 (Methyl 3-nitro-1-naphthoate). Retrieved from [Link]
-
Organic Syntheses (Coll.[3] Vol. 2). 3-Nitrophthalic Anhydride (Analogous nitration/anhydride chemistry).[3] Retrieved from [Link]
-
CAS Common Chemistry. Methyl 3-nitrobenzoate (Structural Analog Reference). Retrieved from [Link]
